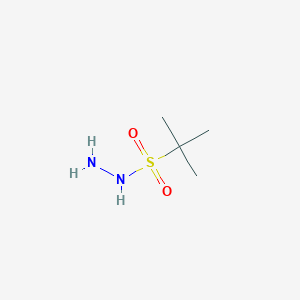
2-Methylpropane-2-sulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylpropane-2-sulfonohydrazide is an organic compound that belongs to the class of sulfonohydrazides It is characterized by the presence of a sulfonyl group attached to a hydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropane-2-sulfonohydrazide typically involves the reaction of 2-methylpropane-2-sulfonyl chloride with hydrazine. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is purified using techniques such as distillation and crystallization to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-Methylpropane-2-sulfonohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfonamides.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfonamides.
Substitution: Various sulfonohydrazide derivatives.
科学的研究の応用
2-Methylpropane-2-sulfonohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonohydrazide derivatives.
Biology: It is used in the study of enzyme inhibition and as a potential antimicrobial agent.
Medicine: It is being investigated for its potential use in the development of new pharmaceuticals.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of 2-Methylpropane-2-sulfonohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and processes.
類似化合物との比較
Similar Compounds
2-Methylpropane-2-sulfonyl chloride: A precursor in the synthesis of 2-Methylpropane-2-sulfonohydrazide.
Sulfonamides: Compounds with similar sulfonyl groups but different functional groups attached to the nitrogen atom.
Hydrazides: Compounds with similar hydrazide moieties but different substituents on the sulfonyl group.
Uniqueness
This compound is unique due to its specific combination of a sulfonyl group and a hydrazide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C4H12N2O2S |
|---|---|
分子量 |
152.22 g/mol |
IUPAC名 |
2-methylpropane-2-sulfonohydrazide |
InChI |
InChI=1S/C4H12N2O2S/c1-4(2,3)9(7,8)6-5/h6H,5H2,1-3H3 |
InChIキー |
YRSKEEYNISRPQD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)S(=O)(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


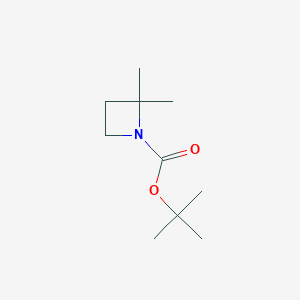
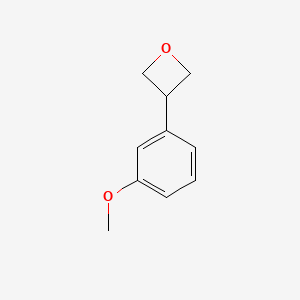
![7-Bromo-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12976836.png)
![Rel-(3aR,6aR)-octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B12976853.png)
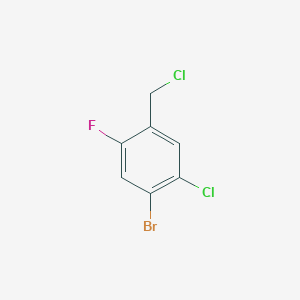
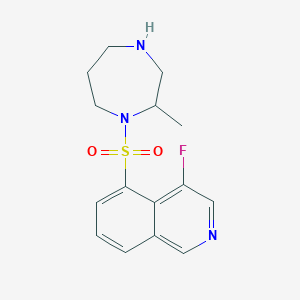

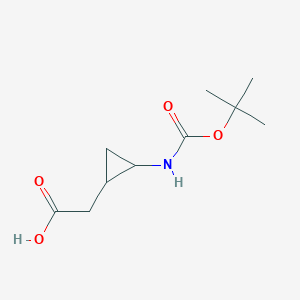
![2-(Chloromethyl)-6-ethylbenzo[d]thiazole](/img/structure/B12976881.png)
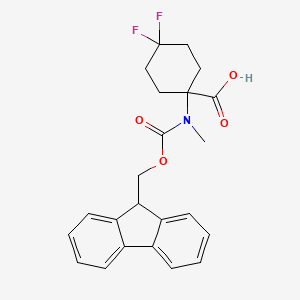


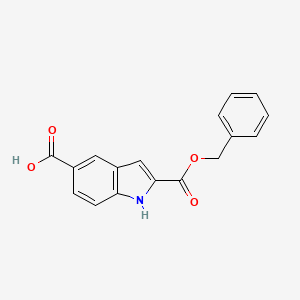
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid](/img/structure/B12976894.png)
